1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied . The process typically involves the reaction of an alpha-haloketone with thioamide. The resulting compound can then be further modified to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound has been investigated using single crystal X-ray diffraction . The structure is characterized by intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been explored in the literature . These reactions often involve the formation of new carbon-nitrogen bonds, and can be used to create a wide variety of complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.68 g/mol . It is also characterized by its IR spectrum, which can provide information about the types of bonds present in the molecule .Scientific Research Applications
Potential Biological Activity in Heterocyclic Compounds Research into the synthesis of quinazolinone derivatives with substitutions that include a thiazolyl group indicates potential biological activity. These compounds were created using a two-step procedure involving chlorosubstituted anthranilic acids and characterized extensively, suggesting their potential for biological applications (C. Párkányi & D. S. Schmidt, 2000).
Antimicrobial Activity of 2-Thioxo-imidazolidin-4-one Derivatives A series of 2-thioxo-imidazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing antimicrobial efficacy. These compounds displayed activity against various bacterial and fungal organisms, underlining the significance of the piperidine scaffold in medicinal chemistry research (A. Nasser et al., 2010).
Spin-Crossover Iron(II) Complexes A study on spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds reveals a steep one-step spin crossover between high-spin and low-spin states. The research underscores the utility of these complexes in the development of molecular materials with potential applications in sensors and memory devices (Koshiro Nishi et al., 2010).
Characterization of N-Alkylamine- and N-Cycloalkylamine-Derived Compounds A detailed synthesis and characterization of novel compounds derived from alkylamine and cycloalkylamine, leading to the formation of thiadiazoles and triazole thiones, was conducted. This research provides insight into the chemical diversity achievable with the piperidine framework, contributing to the development of new chemical entities with potential pharmaceutical applications (H. Foks et al., 2014).
Complexes of Heterocyclic Thiones and Group 12 Metals Investigations into the complexes formed between cadmium(II) halides and heterocyclic thiones, including those related to piperidine structures, demonstrate the intricate coordination chemistry possible with these systems. Such studies are crucial for understanding the reactivity and potential applications of these complexes in catalysis and material science (N. A. Bell et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
The compound’s physical and chemical properties such as molecular weight (20468000), PSA (8904000), and LogP (192180) can provide some insights into its pharmacokinetic behavior .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including analgesic and anti-inflammatory activities .
Future Directions
Research on thiazole derivatives is ongoing, and these compounds continue to be of interest in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on improving the synthesis of these compounds, understanding their mechanisms of action, and exploring their potential applications .
properties
IUPAC Name |
2-chloro-5-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-8-3-2-4-13(6-8)7-9-5-12-10(11)14-9/h5,8H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHGDDRUUWBESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.